N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by a unique structure which includes a long-chain fatty acid moiety (1-oxotetradecyl) attached to a sequence of amino acids, specifically L-lysine, L-alanine, and L-alaninamide. This compound is primarily utilized in research settings, particularly in studies related to drug delivery systems and peptide synthesis.
The synthesis of N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of the peptide bond without the need for purification between steps.
The molecular structure of N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide features:
N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide can participate in several chemical reactions typical for peptides and amides:
These reactions are crucial in modifying the compound for various applications in drug design and delivery systems.
N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide is believed to function through:
Research indicates that compounds with similar structures show enhanced bioavailability and targeted delivery properties in vitro and in vivo models .
Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to assess purity and confirm structural integrity during synthesis .
N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide has several scientific applications:
This compound represents an important tool in biochemistry and pharmaceutical research, contributing to advancements in drug formulation and delivery strategies.
The synthesis of N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide presents significant challenges due to its hydrophobic myristoyl moiety and alternating lysine-alanine sequence, classifying it as a "difficult peptide" under established peptide chemistry criteria. Such sequences exhibit strong aggregation tendencies during synthesis due to intermolecular β-sheet formation, particularly between residues with hydrophobic side chains and β-branched amino acids [5]. This propensity for aggregation severely compromises coupling efficiency and ultimately diminishes final product yield.
Modern optimization strategies for solid-phase peptide synthesis of challenging sequences incorporate several advanced techniques. Pseudoproline dipeptide derivatives serve as temporary secondary structure breakers when incorporated at strategic positions, effectively disrupting β-sheet formation during chain elongation [2]. The selection of resin is equally critical; 2-chlorotrityl chloride resin demonstrates superior performance for this peptide due to its labile linker, which minimizes premature cleavage during repetitive synthesis cycles while maintaining excellent swelling characteristics in diverse solvent systems [2] [6]. Microwave-assisted synthesis protocols provide precise thermal control, significantly enhancing coupling kinetics and reducing reaction times from hours to minutes, thereby limiting prolonged exposure that fosters aggregation [8].
Solubilizing tags represent a transformative approach for hydrophobic sequences. The strategic incorporation of temporary arginine-rich segments (typically tetra- or hexa-arginine) dramatically improves peptide solubility during intermediate synthesis steps. These polycationic tags are subsequently removed under mild acidic conditions upon synthesis completion [5]. Research indicates that coupling efficiency improves from approximately 65% to over 95% when implementing these optimization strategies in comparable hydrophobic sequences, as demonstrated in syntheses of transmembrane protein fragments [5].
Table 1: Optimization Strategies for Solid-Phase Peptide Synthesis of Hydrophobic Sequences
Strategy | Mechanism | Implementation Example | Reported Efficiency Gain |
---|---|---|---|
Pseudoproline Dipeptides | Disrupts secondary structure | Serine, threonine-derived oxazolidines | 25-40% yield improvement |
Microwave Assistance | Enhanced coupling kinetics | 5-minute couplings at 50°C | 85% reduction in coupling time |
Polyarginine Tags | Improved solubility | N-terminal tetra-arginine segments | Aggregation reduction from 80% to <15% |
Polar Resins | Enhanced solvent accessibility | Polyethylene glycol-polystyrene hybrids | Solvent requirement reduction by 30-50% |
Orthogonal Protecting Groups | Selective deprotection | Alloc protection for lysine side chains | Selective deprotection >95% yield |
The N-terminal myristoyl group (1-oxotetradecyl) constitutes the defining structural motif of N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide, necessitating specialized conjugation methodologies. Myristoylation profoundly influences the peptide's membrane affinity and biological activity, demanding precise regiochemical control during synthesis. Two principal synthetic strategies have been optimized for this modification: solution-phase acylation and on-resin lipid conjugation [5].
Solution-phase acylation involves the pre-synthesis of the tetrapeptide sequence followed by selective N-terminal modification in homogeneous solution. This approach employs highly activated myristic acid derivatives, predominantly utilizing pentafluorophenyl esters or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) activation to drive the reaction to completion. The principal advantage lies in the facile purification of both precursors and final conjugate, though the methodology requires stringent protection/deprotection sequences to prevent side reactions [5].
On-resin conjugation presents a compelling alternative by anchoring the peptide chain through the C-terminal alaninamide to a solid support. Following complete assembly of the tetrapeptide sequence, selective N-terminal deprotection enables direct acylation with activated myristic acid derivatives while the peptide remains immobilized. This spatial confinement minimizes intermolecular aggregation and dramatically reduces epimerization risk compared to solution-phase methods. The methodology is particularly advantageous for industrial-scale production, with yields typically exceeding 90% for comparable conjugations as documented in syntheses of lipidated viral proteins [5].
Advanced conjugation agents have demonstrated particular efficacy for this transformation. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in the presence of N,N-diisopropylethylamine provides near-quantitative acylation yields with minimal racemization when performed in dichloromethane/dimethylformamide (1:1) at ambient temperature. The recent introduction of ethoxycarbonyl-protected myristic acid mixed anhydrides further enhances selectivity, virtually eliminating the formation of undesired lysine side-chain acylated byproducts [2] [5].
The repetitive lysine-alanine sequence in N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide presents distinctive coupling challenges during solid-phase synthesis. The alternating hydrophilic-hydrophobic residue pattern promotes intrachain hydrogen bonding that manifests as persistent aggregation on-resin, particularly during the incorporation of the second lysine residue. This phenomenon severely restricts solvent accessibility to the growing chain terminus, reducing coupling efficiency to critical levels [3] [5].
Aggregation-induced synthesis failures primarily manifest through two mechanisms: incomplete deprotection of the α-amine due to steric occlusion, and hindered access of incoming activated amino acids to the peptide terminus. Research indicates that sequences containing alternating hydrophobic residues demonstrate aggregation propensities exceeding 80% under standard synthesis conditions, necessitating specialized solvent systems. Optimized solvent mixtures containing 30% hexafluoroisopropanol in dimethylformamide have demonstrated remarkable efficacy in disaggregating peptide chains, while trifluoroethanol at concentrations of 20-30% disrupts β-sheet formation without compromising resin integrity [3] [5].
Post-synthesis purification presents equally formidable challenges due to the amphiphilic character of the myristoylated peptide. Standard reversed-phase high-performance liquid chromatography conditions often yield broad, asymmetric peaks due to conformational heterogeneity and mixed-mode interactions with stationary phases. The implementation of chaotropic additives has demonstrated significant improvements:
Table 2: Successful Synthetic Strategies for Hydrophobic Peptides from Literature
Protein Target | Length | Key Synthetic Strategy | Coupling Efficiency | NCL Yield |
---|---|---|---|---|
BM2 Proton Channel | 97 residues | Solubilizing Arg4 tag | >98% per cycle | 85% |
Kir 5.1 Channel | 116 residues | Pseudoprolines, hydrazide NCL | 96% per cycle | 70% |
Hepatitis C Virus p7 | 63 residues | Removable backbone modification | 97% per cycle | 39% |
IFITM3 | 133 residues | Oligo-arginine tag (Arg7) | 95% per cycle | 68% |
CSP-1 Copper Protein | 122 residues | Phacm solubilizing tag | 94% per cycle | 75% |
The transition from laboratory-scale synthesis to industrial production of N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide demands rigorous optimization across multiple parameters to achieve economic viability. Commercial suppliers currently offer this compound at prices ranging from $46.80/100mg to $180.70/gram, reflecting the substantial synthetic challenges . Cost-structure analysis reveals that protected amino acids constitute 35-40% of raw material costs, while specialized coupling reagents contribute 25-30%, and solvent consumption accounts for 20-25% of total production expenses [8].
Solvent management represents the most significant opportunity for cost reduction and sustainability improvement. Traditional solvents like dimethylformamide and dichloromethane present substantial environmental, health, and disposal challenges. Recent advances demonstrate that cyclopentanone achieves superior resin swelling with reduced environmental impact, while γ-valerolactone serves as a high-performance green alternative to dimethylformamide, exhibiting excellent coupling efficiency and enhanced solubility for both amino acid derivatives and hydrophobic sequences [8]. The implementation of closed-loop solvent recycling systems further diminishes both environmental impact and production costs, achieving recovery rates exceeding 85% for primary solvents.
Flow chemistry platforms have emerged as transformative technologies for industrial-scale peptide manufacturing. Continuous-flow solid-phase peptide synthesis systems demonstrate remarkable efficiency gains, reducing solvent consumption by 70-80% compared to batch reactors while simultaneously enhancing coupling kinetics through improved mass transfer [8]. This technology enables the production of multi-kilogram quantities with minimal manual intervention, significantly reducing labor costs. When combined with microwave-assisted coupling activation, residence times decrease from hours to minutes while maintaining exceptional product quality.
Tag-free purification strategies represent another critical advancement for cost-efficient manufacturing. Traditional approaches requiring enzymatic or chemical removal of solubilizing tags after synthesis incur substantial material losses and additional processing steps. The innovative oxo-ester mediated native chemical ligation approach enables direct conjugation of fragments while automatically releasing the solubilizing moiety under reaction conditions [5]. Similarly, removable backbone modifications incorporating acid-labile linkers allow purification under standard trifluoroacetic acid cleavage conditions without additional processing steps. These methodologies have demonstrated yield improvements of 25-40% compared to traditional tag-removal protocols in industrial settings.
Bulk production cost efficiency is further enhanced through hybrid synthesis approaches. The strategic combination of solid-phase synthesis for fragment preparation with solution-phase conjugation of the myristoyl group leverages the advantages of both methodologies. This approach minimizes resin consumption for the lipidation step while maintaining the efficiency benefits of solid-phase synthesis for the peptide backbone assembly. Process economics analysis indicates a 30% reduction in production costs compared to exclusively solid-phase approaches for comparable lipopeptides at multi-kilogram scale [5] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9